molecular formula C7H3BrI2O2 B14043934 4-Bromo-2,6-diiodobenzoic acid

4-Bromo-2,6-diiodobenzoic acid

Cat. No.: B14043934
M. Wt: 452.81 g/mol
InChI Key: OETQPCRSNBNGKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-diiodobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method is the iodination of 4-bromobenzoic acid using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure selective iodination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process requires precise control of reaction parameters, including temperature, concentration, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-diiodobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted benzoic acid derivatives .

Scientific Research Applications

4-Bromo-2,6-diiodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-diiodobenzoic acid depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used in the reactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,5-difluorobenzoic acid
  • 4-Bromo-2,6-dimethylbenzoic acid
  • 4-Bromo-3,5-diiodobenzoic acid

Uniqueness

4-Bromo-2,6-diiodobenzoic acid is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct chemical properties. This makes it a valuable intermediate in organic synthesis, allowing for the creation of diverse and complex molecules .

Properties

Molecular Formula

C7H3BrI2O2

Molecular Weight

452.81 g/mol

IUPAC Name

4-bromo-2,6-diiodobenzoic acid

InChI

InChI=1S/C7H3BrI2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12)

InChI Key

OETQPCRSNBNGKO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1I)C(=O)O)I)Br

Origin of Product

United States

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